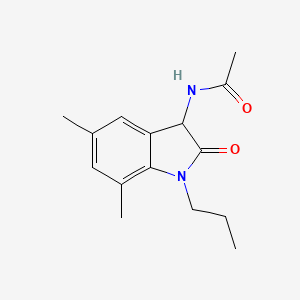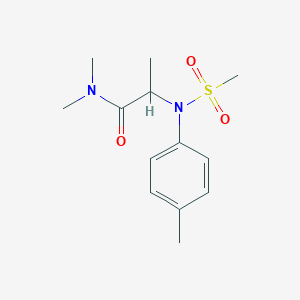
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide, also known as nitrofen, is a chemical compound that has been widely used as an herbicide. It belongs to the nitrophenyl ether family of herbicides and is known for its selective action against broadleaf weeds. Nitrofen has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
Nitrofen has been used as a tool compound in various scientific research studies. It is known to inhibit the activity of the enzyme mitochondrial complex I, which is involved in the electron transport chain in the mitochondria. This inhibition results in the disruption of cellular respiration and energy production. Nitrofen has been used to study the role of mitochondrial complex I in various physiological processes such as aging, neurodegeneration, and cancer.
Mechanism of Action
Nitrofen acts as a herbicide by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This inhibition results in the accumulation of toxic intermediates that lead to the death of the plant. Nitrofen also inhibits the activity of the enzyme mitochondrial complex I, which is involved in the electron transport chain in the mitochondria. This inhibition results in the disruption of cellular respiration and energy production.
Biochemical and physiological effects:
Nitrofen has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and apoptosis in various cell types. Nitrofen has also been shown to affect the expression of genes involved in various physiological processes such as inflammation, metabolism, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
Nitrofen has several advantages for use in lab experiments. It is a potent inhibitor of mitochondrial complex I and PPO, which makes it a valuable tool compound for studying the role of these enzymes in various physiological processes. Nitrofen is also relatively stable and can be easily synthesized and purified. However, N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide has some limitations for use in lab experiments. It is toxic to cells and can induce apoptosis at high concentrations. Nitrofen is also known to have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide. One area of interest is the development of more selective inhibitors of mitochondrial complex I and PPO. This could lead to the development of new herbicides and potential therapeutics for various diseases. Another area of interest is the study of the role of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide in aging and neurodegeneration. Nitrofen has been shown to induce oxidative stress and DNA damage, which are known to play a role in these processes. Finally, the development of new methods for the delivery of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide to cells and tissues could improve its efficacy and reduce its toxicity.
properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-10-11-18(26-14-6-2-1-3-7-14)16(12-13)21-19(23)15-8-4-5-9-17(15)22(24)25/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBURCMUNUZUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4166443.png)

![N-[4-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4166458.png)
![1,15,15-trimethyl-12-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4166463.png)
![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)
![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B4166485.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166492.png)
![3-methyl-4-(4-methylphenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4166510.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B4166529.png)


